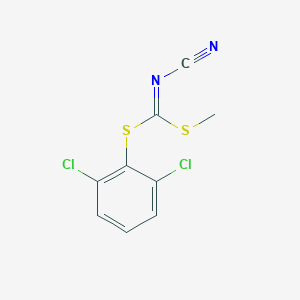

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate

Descripción general

Descripción

Métodos De Preparación

The synthesis of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 2,6-dichlorobenzyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization

Análisis De Reacciones Químicas

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .

Aplicaciones Científicas De Investigación

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce the cyanocarbonimidodithioate group into molecules.

Biology: The compound is used in proteomics research to study protein interactions and modifications.

Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop new drug candidates.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparación Con Compuestos Similares

Similar compounds to (2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate include:

- (2,4-Dichlorophenyl) methyl cyanocarbonimidodithioate

- (3,5-Dichlorophenyl) methyl cyanocarbonimidodithioate

- (2,6-Dichlorophenyl) ethyl cyanocarbonimidodithioate

These compounds share similar chemical structures and reactivity but differ in the position of the chlorine atoms or the length of the alkyl chain. The unique feature of this compound is the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with molecular targets .

Actividad Biológica

(2,6-Dichlorophenyl) methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C₉H₆Cl₂N₂S₂ and a molar mass of 277.19 g/mol. It belongs to the class of dithioates and features a dichlorophenyl group, which significantly influences its biological properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- Dichlorophenyl Group : Enhances lipophilicity and potential interactions with biological membranes.

- Cyanocarbonimidodithioate Functional Group : Responsible for its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Initial assays suggest effectiveness against various bacterial strains.

- Cytotoxic Effects : In vitro studies demonstrate cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

- Antioxidant Properties : Exhibits the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : It may affect various signaling pathways related to inflammation and cancer progression.

1. Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer), HCT-15 (colon cancer), and BxPC3 (pancreatic cancer). The results indicated that:

- The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, demonstrating significant cytotoxicity compared to control agents like cisplatin.

2. Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacterial strains. The findings revealed:

- An inhibition zone diameter ranging from 10 to 20 mm at varying concentrations, indicating substantial antibacterial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthio-4-nitrophenyl methyl dithiocarbamate | Contains a nitro group; different substituents | Exhibits distinct reactivity patterns |

| Phenyl methyl dithiocarbamate | Lacks chlorine substituents | Simpler structure; different biological activity |

| 4-Chloro-2-methylphenyl methyl dithiocarbamate | Similar dichloro substitution | Varying chlorine positions influence reactivity |

This table highlights how the dichloro substitution in this compound contributes to its unique biological activity profile compared to other dithioates.

Propiedades

IUPAC Name |

[(2,6-dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S2/c1-14-9(13-5-12)15-8-6(10)3-2-4-7(8)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIWJQGWHAGHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375666 | |

| Record name | 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152382-18-8 | |

| Record name | 2,6-Dichlorophenyl methyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152382-18-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.